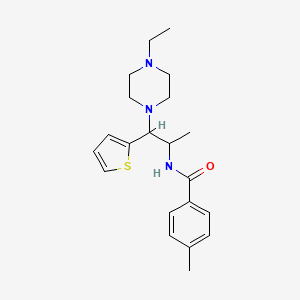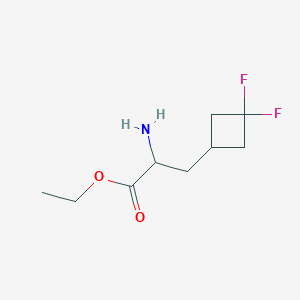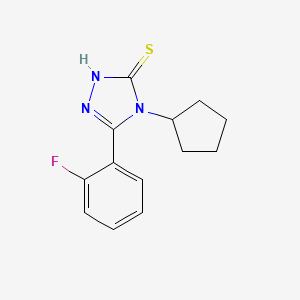![molecular formula C17H14BrN3O B2724433 N-[1-[(2-Bromophenyl)methyl]cyclopropyl]-6-cyanopyridine-2-carboxamide CAS No. 2249298-21-1](/img/structure/B2724433.png)
N-[1-[(2-Bromophenyl)methyl]cyclopropyl]-6-cyanopyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-[(2-Bromophenyl)methyl]cyclopropyl]-6-cyanopyridine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. The compound consists of a cyclopropyl group attached to a pyridine ring, which is further substituted with a bromophenyl group and a cyano group. This intricate structure imparts distinct chemical properties and reactivity, making it a valuable subject of study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(2-Bromophenyl)methyl]cyclopropyl]-6-cyanopyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a bromophenyl derivative with a cyclopropylboronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild, with the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-[(2-Bromophenyl)methyl]cyclopropyl]-6-cyanopyridine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[1-[(2-Bromophenyl)methyl]cyclopropyl]-6-cyanopyridine-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[1-[(2-Bromophenyl)methyl]cyclopropyl]-6-cyanopyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[1-[(2-Chlorophenyl)methyl]cyclopropyl]-6-cyanopyridine-2-carboxamide
- N-[1-[(2-Fluorophenyl)methyl]cyclopropyl]-6-cyanopyridine-2-carboxamide
- N-[1-[(2-Methylphenyl)methyl]cyclopropyl]-6-cyanopyridine-2-carboxamide
Uniqueness
N-[1-[(2-Bromophenyl)methyl]cyclopropyl]-6-cyanopyridine-2-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain molecular targets. Additionally, the combination of the cyclopropyl and pyridine rings imparts rigidity and specific electronic properties, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
N-[1-[(2-bromophenyl)methyl]cyclopropyl]-6-cyanopyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O/c18-14-6-2-1-4-12(14)10-17(8-9-17)21-16(22)15-7-3-5-13(11-19)20-15/h1-7H,8-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINWFTKQDXJMSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=CC=C2Br)NC(=O)C3=CC=CC(=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2,2-bis(furan-2-yl)ethyl]-3,4-dichlorobenzamide](/img/structure/B2724350.png)



![5-chloro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2724357.png)
![Indolin-1-yl(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B2724359.png)



![N,2,4-trimethyl-5-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B2724366.png)



![1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2724373.png)
